![molecular formula C20H13F2N3O2 B2723625 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea CAS No. 1203074-16-1](/img/structure/B2723625.png)
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a difluorophenyl urea group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of the compound 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea is the mutant PAH protein . This protein plays a crucial role in the metabolism of phenylalanine, an essential amino acid .
Mode of Action
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea interacts with the mutant PAH protein, stabilizing it . This stabilization can lead to a reduction in blood phenylalanine concentration, which is beneficial for individuals suffering from phenylketonuria .
Biochemical Pathways
The compound 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea affects the phenylalanine metabolic pathway . By stabilizing the mutant PAH protein, it helps maintain the normal function of this pathway, thereby controlling the concentration of phenylalanine in the blood .
Pharmacokinetics
Its ability to reduce blood phenylalanine concentration suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea’s action include the stabilization of the mutant PAH protein and a subsequent decrease in blood phenylalanine concentration . These effects can help manage the symptoms of phenylketonuria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the urea group. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzo[d]oxazole ring. This intermediate is then reacted with 4-isocyanatobenzene and 2,6-difluoroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the urea group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
類似化合物との比較
Similar Compounds
1-(4-(Benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea: Similar structure but with an imidazole ring instead of oxazole.
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea: Contains a thiazole ring, offering different chemical properties.
1-(4-(Quinoxalin-2-yl)phenyl)-3-(2,6-difluorophenyl)urea: Features a quinoxaline ring, which can affect its reactivity and biological activity.
Uniqueness
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is unique due to the presence of the benzo[d]oxazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-14-4-3-5-15(22)18(14)25-20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)27-19/h1-11H,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOPHYMNEVSSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
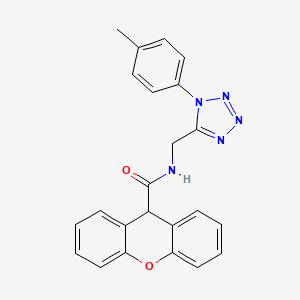
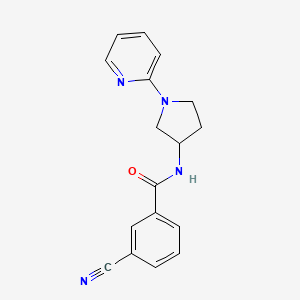
![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2723544.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)
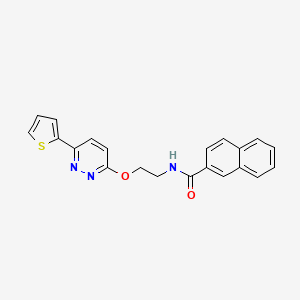
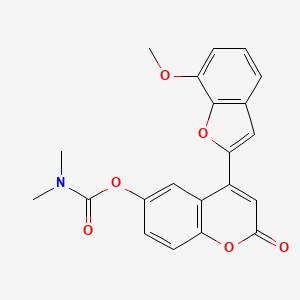
![Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2723553.png)

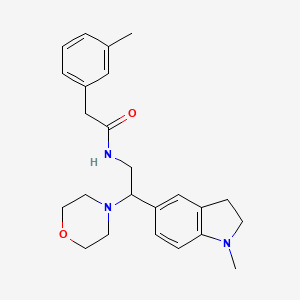
![N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723558.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)
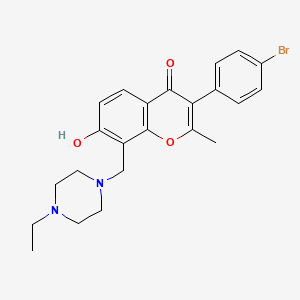
![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)
